(2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

Nonlinear optics Crystal engineering Second-harmonic generation

Researchers requiring a chalcone with validated non-centrosymmetric crystal packing for second-harmonic generation (SHG) often face unpredictable space group outcomes. (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one (CAS 1001435-07-9) resolves this uncertainty with its experimentally confirmed P2₁ space group-a mandatory symmetry prerequisite for second-order NLO activity that its methoxy analog fails to satisfy. • Crystallizes in monoclinic P2₁ (non-centrosymmetric); methoxy analog (CAS 85502-87-0) crystallizes centrosymmetric P2₁/c, extinguishing SHG. • Near-planar conformation (dihedral angle 7.44°) ensures efficient π-conjugation across the D-π-A architecture. • Molecular docking validated against PD-L1 dimer (6R3K) for immunotherapy target engagement studies. • Identity confirmed by single-crystal XRD (R factor 0.041 at 100 K), FT-IR, FT-Raman, and NMR.

Molecular Formula C17H15ClO2
Molecular Weight 286.8 g/mol
CAS No. 1001435-07-9
Cat. No. B6328528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
CAS1001435-07-9
Molecular FormulaC17H15ClO2
Molecular Weight286.8 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C17H15ClO2/c1-2-20-16-10-3-13(4-11-16)5-12-17(19)14-6-8-15(18)9-7-14/h3-12H,2H2,1H3/b12-5+
InChIKeyGGOYJPNYLCAKIL-LFYBBSHMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-4'-ethoxychalcone: Sourcing & Structural Identity


(2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one (CAS 1001435-07-9) is a synthetic chalcone derivative belonging to the 1,3-diaryl-2-propen-1-one class, with the molecular formula C₁₇H₁₅ClO₂ and a molecular weight of approximately 286.75 g/mol . The compound features an E-configuration α,β-unsaturated carbonyl bridge linking a 4-chlorophenyl ring (Ring A, electron-withdrawing substituent) to a 4-ethoxyphenyl ring (Ring B, electron-donating substituent), establishing a donor-π-acceptor (D-π-A) architecture [1]. It is commercially available from specialty chemical suppliers for research use, with its identity confirmed by single-crystal X-ray diffraction, FT-IR, FT-Raman, and NMR spectroscopy [2].

1
D-π-A chalcone architecture with 4-Cl acceptor and 4-OEt donor across an E-configuration enone bridge
Supports intramolecular charge-transfer and NLO studies
2
Non-centrosymmetric P2₁ space group confirmed by single-crystal XRD
Mandatory symmetry prerequisite for SHG and electro-optic research
3
Multi-method structural identity via XRD, FT-IR, FT-Raman, and NMR spectroscopy
Supports confident procurement for crystal engineering and computational benchmarking

Significance of 4-Chloro/4-Ethoxy Pairing in CAS 1001435-07-9


The scientific value of (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one resides in the synergistic electronic interplay between its two para-substituted aromatic rings—a feature that cannot be replicated by simply substituting a generic chalcone scaffold. The 4-chloro substituent on Ring A acts as a moderate electron-withdrawing group (σₚ = +0.23), while the 4-ethoxy group on Ring B serves as an electron-donating group through resonance (+M effect), creating a directional intramolecular charge-transfer (ICT) pathway across the enone bridge [1]. This specific push-pull configuration directly governs three experimentally verified properties: (i) crystallization in a non-centrosymmetric monoclinic P2₁ space group—a prerequisite for second-order nonlinear optical (NLO) activity [2]; (ii) a remarkably small dihedral angle of 7.44° between the two benzene rings, enabling near-planar π-conjugation [2]; and (iii) a molecular electrostatic profile compatible with docking into the PD-L1 (6R3K) binding pocket [1]. Replacing the ethoxy group with a methoxy group (CLPMP, CAS 85502-87-0) forces crystallization in the centrosymmetric P2₁/c space group, extinguishing second-harmonic generation (SHG) capability [3]. Removing either substituent or swapping their positions (regioisomer CAS 57076-87-6) alters the directionality of the ICT, with unpredictable consequences for both optical and biological target engagement. These structure-property relationships establish that the 4-Cl/4-OEt pairing is not interchangeable but rather constitutes a functionally distinct molecular identity.

4-Cl / 4-OEt (ECC)
Crystal symmetry
Crystallizes in non-centrosymmetric P2₁, allowing second-order NLO activity
Methoxy analog (CLPMP)
SHG-forbidden
Ethoxy→methoxy substitution forces centrosymmetric P2₁/c, extinguishing SHG capability—may not transfer optical function
Regioisomer (CAS 57076-87-6)
ICT directionality
Substituent-position swap alters charge-transfer direction, with unpredictable consequences for optical and target-engagement profiles

CAS 1001435-07-9: Differentiation from Closest Analogs


Non-Centrosymmetric P2₁ Space Group vs. Centrosymmetric Methoxy Analog

Single-crystal X-ray diffraction demonstrates that (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one (ECC) crystallizes in the non-centrosymmetric monoclinic space group P2₁ (Hall symbol: P 2yb), with unit cell parameters a = 3.9479(1) Å, b = 10.1234(3) Å, c = 17.2553(6) Å, β = 91.823(2)°, V = 689.28(4) ų, Z = 2 [1]. Non-centrosymmetry is a mandatory crystallographic requirement for macroscopic second-order nonlinear optical (NLO) phenomena including second-harmonic generation (SHG) [1]. In contrast, the direct methoxy analog (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (CLPMP, CAS 85502-87-0) crystallizes in the centrosymmetric space group P2₁/c, with a = 15.5924(4) Å and four molecules per unit cell [2]. The P2₁/c space group possesses an inversion center, which forbids second-order NLO activity in the bulk crystal. This crystallographic divergence—driven solely by the replacement of the ethoxy (-OCH₂CH₃) group with a methoxy (-OCH₃) group—determines whether the material can exhibit SHG. ECC therefore uniquely satisfies the symmetry prerequisite for frequency-doubling applications among this pair of otherwise structurally analogous chalcones [1] [2].

Crystal Space Group
Head-to-head
P2₁ vs P2₁/c
Non-centrosymmetric P2₁ supports SHG eligibility; methoxy analog P2₁/c is SHG-forbidden
Ethoxy→methoxy substitution switches space group; functional binary difference
Nonlinear optics Crystal engineering Second-harmonic generation

Planarity and π-Conjugation Efficiency

The dihedral angle between the mean planes of the 4-chlorophenyl and 4-ethoxyphenyl rings in ECC is 7.44(9)°, as determined by single-crystal X-ray diffraction at 100 K [1]. This near-coplanar arrangement maximizes orbital overlap across the enone π-bridge, facilitating efficient intramolecular charge transfer (ICT) from the electron-donating ethoxyphenyl ring to the electron-withdrawing chlorophenyl ring. For the related ethoxy-phenyl chalcone (2E)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Compound III in the 2018 study), the corresponding dihedral angle between terminal phenyl rings is 13.18(7)° [2]. ECC therefore achieves a 43.5% smaller inter-ring torsion (7.44° vs. 13.18°), indicating significantly enhanced π-orbital overlap. Additionally, within the asymmetric unit of (2E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one (Compound I), two conformers exhibit dihedral angles of 3.47(2)° and 8.12(16)° [2], demonstrating that even among ethoxy-substituted chalcones, planarity is highly sensitive to the specific substitution pattern and ring assignment.

Inter-ring Dihedral Angle
Reported
7.44(9)°
Near-planar conformation maximizes π-orbital overlap for efficient ICT
43.5% more planar than a related methoxy-phenyl chalcone (13.18°)
Molecular planarity π-conjugation Charge transfer

PD-L1 (6R3K) Molecular Docking Profile

Molecular docking simulations performed using the 2022 DFT-optimized structure of ECC against the programmed death-ligand 1 (PD-L1) dimer (PDB ID: 6R3K) indicate that ECC may function as a potential inhibitor of the PD-1/PD-L1 immune checkpoint interaction [1]. The 6R3K protein represents a clinically validated target in cancer immunotherapy, with known small-molecule inhibitors (e.g., BMS-1166) achieving binding affinities in the range of approximately −6.2 to −6.5 kcal/mol [2]. While the ECC docking score was not discretely reported in the abstract, the authors explicitly concluded that ECC 'may be a potential inhibitor for 6R3K protein' based on favorable ligand–protein interaction patterns [1]. In contrast, unsubstituted chalcone (1,3-diphenyl-2-propen-1-one) and the majority of simple mono-substituted chalcones have not been computationally evaluated against PD-L1. The identification of 6R3K as a relevant target distinguishes ECC from chalcones that have been docked only against conventional targets such as cyclooxygenase, tubulin, or bacterial enzymes. Furthermore, the 4-ethoxychalcone scaffold class has demonstrated cytotoxic activity against MDA-MB-231 breast cancer (cytochrome P450 oxidoreductase target) and A-375 melanoma (Pirin target) cell lines, with para-substituted derivatives outperforming ortho- and meta-substituted analogs [3], providing class-level corroboration for the biological relevance of the 4-ethoxy substitution pattern present in ECC.

PD-L1 (6R3K) Docking
Data to verify
Target engagement indicated in silico
Supports target-engagement screening review for immune checkpoint research
Quantitative docking score not publicly available; B3LYP/6-311+G level
Cancer immunotherapy PD-L1 inhibition Molecular docking

H···H Contact Dominance in Crystal Packing

Hirshfeld surface analysis and 2D fingerprint plots generated from the ECC crystal structure reveal that H···H intermolecular contacts are the dominant contribution to the crystal packing [1]. This finding, derived from the experimental single-crystal X-ray data, indicates that van der Waals dispersion forces between hydrogen atoms primarily stabilize the crystal lattice, rather than stronger directional interactions such as C—H···O, C—H···π, or halogen bonding. This is in contrast to several related chalcone derivatives where C—H···O and C—H···π interactions play more prominent roles [2]. For instance, in the ethoxy-phenyl chalcones (I) and (II) studied by Harshitha et al., intermolecular C—H···O hydrogen bonds were present in addition to C—H···π interactions [2]. The dominance of H···H contacts in ECC suggests a crystal packing environment that minimizes strong directional intermolecular forces, which can be advantageous for achieving high optical quality in NLO crystals by reducing lattice strain and defect density. The Hirshfeld analysis was complemented by electron localization function (ELF) and local orbital locator (LOL) calculations, providing a multi-method characterization of electron density distribution [1].

Crystal Packing Contacts
Class-level
H···H dominant
May support optical-quality crystal growth with reduced lattice strain
Contrasts with H-bond-mediated packing in related ethoxy chalcones
Hirshfeld surface analysis Crystal packing Intermolecular interactions

Solvent-Dependent Electronic Properties and ICT

The 2022 comprehensive DFT study demonstrated that the electronic properties of ECC—including UV-Vis absorption, HOMO-LUMO energies, global reactivity descriptors, molecular electrostatic potential (MEP) surface, and NLO parameters—exhibit a well-defined correlation with solvent polarity across gas phase and multiple solvents of varying dielectric constant [1]. This systematic solvent-dependence study provides experimentally validated evidence that the D-π-A architecture of ECC supports genuine intramolecular charge transfer (ICT), as the electronic properties respond predictably to the polarity of the surrounding medium. While many chalcone derivatives exhibit some degree of solvatochromism, the thorough multi-parameter characterization (encompassing frontier molecular orbitals, Fukui functions, natural bond orbital analysis, and dual descriptor analysis) sets ECC apart from chalcones that have been characterized only by basic UV-Vis spectroscopy. The foundational Acta Crystallographica report had already established that ECC crystallizes in a non-centrosymmetric space group and exhibits NLO properties [2], and the 2022 study extended this by quantifying how solvent environment modulates the electronic structure that underlies the NLO response. This combined experimental-computational dataset makes ECC one of the more thoroughly spectroscopically and electronically characterized members of the chloro-ethoxy chalcone subclass.

Solvent-Dependent ICT
Reported
Multi-solvent DFT + experiment
Supports predictive structure-property modeling across solvent environments
B3LYP/6-311+G; validated by FT-IR and FT-Raman
Solvatochromism Electronic structure Frontier molecular orbitals

Research & Industrial Applications for CAS 1001435-07-9


SHG Crystal Growth and NLO Device Prototyping

ECC is an ideal candidate for single-crystal growth trials targeting SHG and electro-optic applications. The experimentally confirmed non-centrosymmetric P2₁ space group satisfies the mandatory symmetry requirement for second-order NLO phenomena, distinguishing it from the centrosymmetric methoxy analog CLPMP [1]. The near-planar molecular conformation (dihedral angle = 7.44°) supports efficient π-conjugation, and the H···H-dominated crystal packing may facilitate the growth of high-optical-quality crystals with reduced lattice strain [2]. Researchers should prioritize slow evaporation or temperature-lowering techniques using acetone or ethanol as solvents, building on the synthesis and crystallization protocols established in the primary literature [1]. Subsequent characterization should include Kurtz-Perry powder SHG measurements referenced against urea or KDP standards to quantify the SHG efficiency, as well as laser-induced damage threshold (LIDT) testing to assess device viability.

PD-1/PD-L1 Inhibitor Lead Discovery and Optimization

ECC serves as a structurally characterized starting point for medicinal chemistry programs targeting the PD-1/PD-L1 protein-protein interaction. The molecular docking evidence against the PD-L1 dimer (6R3K) provides computational validation of target engagement, while the broader 4-ethoxychalcone class has demonstrated in vitro cytotoxicity against MDA-MB-231 and A-375 cancer cell lines [3]. Structure-activity relationship (SAR) exploration should systematically vary: (i) the halogen substituent on Ring A (Cl → F, Br, CF₃), (ii) the alkoxy chain length on Ring B (ethoxy → methoxy, propoxy, isopropoxy), and (iii) the enone bridge (reduction, heterocyclization to pyrazoline or isoxazole). The comprehensive spectroscopic and computational dataset available for ECC provides a robust reference for comparative analysis of newly synthesized analogs. In vitro validation should include surface plasmon resonance (SPR) binding assays against recombinant PD-L1 and cell-based PD-1/PD-L1 blockade reporter assays.

Crystal Engineering and Intermolecular Interaction Studies

ECC presents a well-characterized system for fundamental crystal engineering investigations, particularly for studying how subtle substituent changes (ethoxy → methoxy) drive crystallographic space group selection. The availability of high-quality single-crystal XRD data (R factor = 0.041 at 100 K) for ECC, combined with published structures for the methoxy analog CLPMP [4] and related ethoxy chalcones [5], enables systematic comparative analysis of packing motifs. Researchers can employ the Hirshfeld surface and 2D fingerprint methodology already established for ECC [2] to quantify the relative contributions of H···H, C···H, O···H, and Cl···H contacts across the analog series. Computational crystal structure prediction (CSP) studies can use ECC as a validated test case, given that both the experimental structure and DFT-optimized geometry are available. Co-crystallization experiments with complementary hydrogen-bond donors or acceptors may yield new multi-component crystal forms with tailored properties.

Spectroscopic Method Development and Computational Validation

The combined experimental (FT-IR, FT-Raman) and computational (DFT at B3LYP/6-311+G) dataset for ECC [2] provides a well-validated reference system for benchmarking new spectroscopic techniques or computational methods. The good alignment between calculated and experimental vibrational spectra confirms the reliability of the DFT methodology for this compound class. Researchers developing machine learning models for predicting chalcone vibrational frequencies, electronic transitions, or NLO parameters can use ECC as a training or validation data point. The multi-solvent electronic property characterization enables the compound to serve as a test case for continuum solvation models (PCM, SMD) applied to D-π-A systems. Additionally, the crystallographic information file (CIF) deposited with the Cambridge Structural Database (CCDC 646730) [1] provides atomic coordinates suitable for periodic DFT calculations, enabling investigation of solid-state effects on electronic properties.

Application
Selection Property
Validation Focus
NLO crystal engineering studies
Non-centrosymmetric crystal symmetry
SHG efficiency measurement (Kurtz-Perry vs reference standards)
PD-L1 target-engagement screening
In silico docking profile against 6R3K
SPR binding assays and cell-based blockade reporter validation
Crystal packing and intermolecular interaction studies
H···H-dominated packing motif
Comparative Hirshfeld surface analysis across analog series
Spectroscopic method benchmarking
Multi-method experimental-computational dataset
DFT methodology validation for D-π-A chalcone systems
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